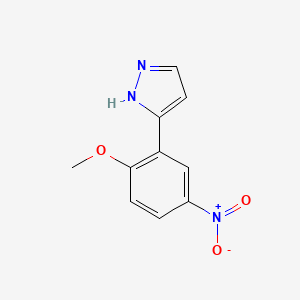
5-(2-methoxy-5-nitrophenyl)-1H-pyrazole
Vue d'ensemble
Description
The compound “5-(2-methoxy-5-nitrophenyl)-1H-pyrazole” is a derivative of 2-methoxy-5-nitrophenol . 2-Methoxy-5-nitrophenol is an organic compound with the molecular formula CH3OC6H3(NO2)OH . It is a substitution photoproduct formed on irradiation of 2-chloro-4-nitroanisole at 25°C in aqueous NaOH .
Molecular Structure Analysis
The molecular structure of 2-methoxy-5-nitrophenol, a component of the compound you mentioned, has the linear formula CH3OC6H3(NO2)OH . The molecular weight is 169.13 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-methoxy-5-nitrophenol, a component of the compound you mentioned, include a boiling point of 110-112 °C/1 mmHg and a melting point of 103-107 °C . It is a powder form .Applications De Recherche Scientifique
Molecular Structure and Theoretical Investigations
5-(2-Methoxy-5-Nitrophenyl)-1H-Pyrazole and its derivatives are subjects of extensive molecular structure studies. For instance, Evecen et al. (2016) synthesized and characterized a related pyrazole compound using IR, NMR, and X-ray diffraction methods. They also conducted density functional method (B3LYP) calculations, which showed agreement with experimental data, providing insights into the compound's molecular geometry and vibrational frequencies (Evecen et al., 2016).
Antibacterial Activity
Research by Rai et al. (2009) focused on the synthesis of novel pyrazole derivatives and their antibacterial activity. They discovered that some compounds exhibited significant activity against various bacteria, demonstrating the potential of pyrazole derivatives in antibacterial applications (Rai et al., 2009).
Crystallographic Studies
Zia-ur-Rehman et al. (2009) investigated the crystal structure of a related pyrazole compound. They observed intramolecular and intermolecular hydrogen bonding, contributing to the formation of a three-dimensional network. Such studies are crucial in understanding the crystallographic properties of pyrazole derivatives (Zia-ur-Rehman et al., 2009).
Ionic Salt Assemblies
Zheng et al. (2013) explored the reactions of pyrazole-based compounds with acids to produce ionic salts. Their structural determination provided insights into the formation of dimer architectures and one-dimensional anion-assisted helical chains, highlighting the versatility of pyrazole compounds in forming complex structures (Zheng et al., 2013).
Corrosion Inhibition in the Petroleum Industry
Singh et al. (2020) conducted a study on the green synthesis of pyrazol derivatives and their application in corrosion mitigation of N80 steel in the petroleum industry. Their research demonstrates the utility of these compounds in industrial applications, particularly in enhancing the durability of materials (Singh et al., 2020).
Tautomerism and Crystallography
Cornago et al. (2009) investigated the tautomerism and crystal structures of NH-pyrazoles, revealing their ability to form different hydrogen-bonded structures. This study underscores the structural diversity and potential applications of pyrazole derivatives in materials science (Cornago et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
5-(2-methoxy-5-nitrophenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-10-3-2-7(13(14)15)6-8(10)9-4-5-11-12-9/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMNYCFMAWZWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B3197704.png)
![{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine](/img/structure/B3197711.png)
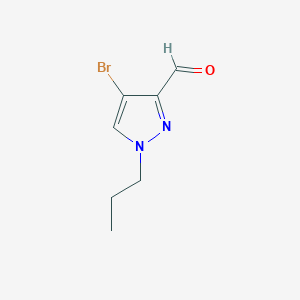
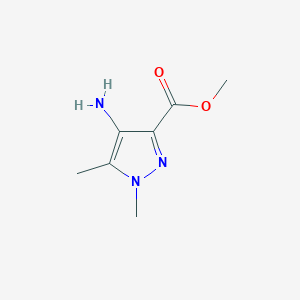
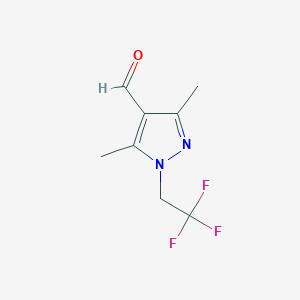

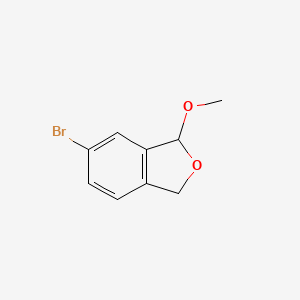
![4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B3197749.png)
![(E)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B3197756.png)
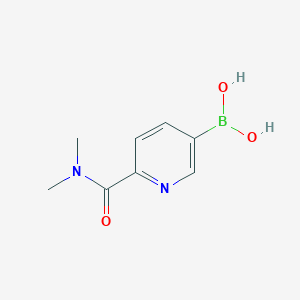

![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/structure/B3197774.png)

![4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B3197796.png)